(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing their activity. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Amino-5,5-difluorocyclohexane-1-carboxylic acid: Lacks the Boc protecting group.
(1R,2S)-2-((tert-Butoxycarbonyl)amino)-cyclohexane-1-carboxylic acid: Lacks the fluorine atoms.
Uniqueness
The presence of both the Boc protecting group and the fluorine atoms makes (1R,2S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid unique. The Boc group provides protection during synthesis, while the fluorine atoms can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C12H19F2NO4 |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
(1R,2S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-5-12(13,14)6-7(8)9(16)17/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m1/s1 |
InChI Key |
ABROJSHVUWCCFG-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(C[C@H]1C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1C(=O)O)(F)F |
Origin of Product |
United States |
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